5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one
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Overview
Description
5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one is a complex organic compound that features a unique structure combining isoquinoline, pyran, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoquinoline Derivative: Starting with a suitable isoquinoline precursor, the compound undergoes alkylation to introduce the 3,4-dihydro-1H-isoquinolin-2-ylmethyl group.
Pyran Ring Formation: The next step involves the formation of the pyran ring through a cyclization reaction, often facilitated by a base or acid catalyst.
Attachment of the Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reactions and improve selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its potential electronic properties could be explored for use in organic electronics or as a component in advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism by which 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-(4-methoxyphenyl)ethanone
- N-[(1S,3S,4aR,9aS)-3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1-(hydroxymethyl)-3,4,4a,9a-tetrahydro-1H-pyrano3,4-bbenzofuran-6-yl]oxane-4-carboxamide
Uniqueness
The uniqueness of 5-[(3-methylphenyl)methoxy]-2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-4-one lies in its combination of structural motifs, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-17-5-4-6-18(11-17)15-27-23-16-26-21(12-22(23)25)14-24-10-9-19-7-2-3-8-20(19)13-24/h2-8,11-12,16H,9-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIIYKFPRMJMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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